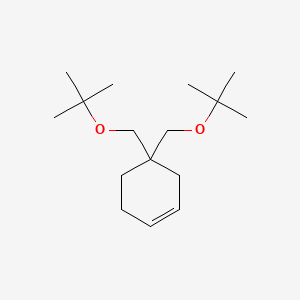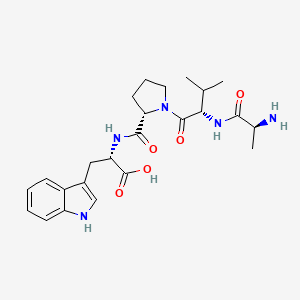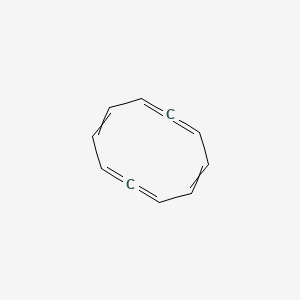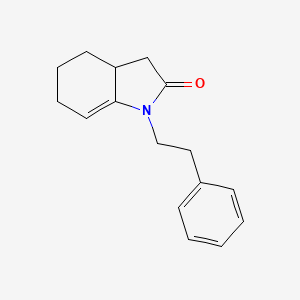
1-(2-Phenylethyl)-1,3,3a,4,5,6-hexahydro-2H-indol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Phenylethyl)-1,3,3a,4,5,6-hexahydro-2H-indol-2-one is a chemical compound with a complex structure that includes a phenylethyl group attached to a hexahydroindolone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Phenylethyl)-1,3,3a,4,5,6-hexahydro-2H-indol-2-one can be achieved through several synthetic routes. One common method involves the reaction of phenylethylamine with cyclohexanone under acidic conditions to form the desired indolone structure. The reaction typically requires a catalyst, such as hydrochloric acid, and is carried out at elevated temperatures to facilitate the formation of the hexahydroindolone ring .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process .
化学反应分析
Types of Reactions
1-(2-Phenylethyl)-1,3,3a,4,5,6-hexahydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenylethyl or indolone moieties
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学研究应用
1-(2-Phenylethyl)-1,3,3a,4,5,6-hexahydro-2H-indol-2-one has several scientific research applications:
作用机制
The mechanism of action of 1-(2-Phenylethyl)-1,3,3a,4,5,6-hexahydro-2H-indol-2-one involves its interaction with specific molecular targets. The phenylethyl group allows the compound to bind to hydrophobic pockets in proteins, while the indolone core can form hydrogen bonds and other interactions with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
2-Phenylethylamine: A simpler structure with similar phenylethyl functionality but lacking the indolone core.
Fentanyl Analogues: Compounds with similar phenylethyl groups but different core structures, often used in medicinal chemistry.
Benzene Derivatives: Compounds with phenyl groups attached to various functional groups, used in a wide range of applications.
Uniqueness
1-(2-Phenylethyl)-1,3,3a,4,5,6-hexahydro-2H-indol-2-one is unique due to its combination of a phenylethyl group and a hexahydroindolone core. This structure provides a balance of hydrophobic and hydrophilic properties, allowing it to interact with a wide range of molecular targets. Additionally, the compound’s ability to undergo various chemical reactions makes it a versatile building block for synthetic chemistry .
属性
CAS 编号 |
420086-56-2 |
|---|---|
分子式 |
C16H19NO |
分子量 |
241.33 g/mol |
IUPAC 名称 |
1-(2-phenylethyl)-3a,4,5,6-tetrahydro-3H-indol-2-one |
InChI |
InChI=1S/C16H19NO/c18-16-12-14-8-4-5-9-15(14)17(16)11-10-13-6-2-1-3-7-13/h1-3,6-7,9,14H,4-5,8,10-12H2 |
InChI 键 |
FPPWJSMSOFULKX-UHFFFAOYSA-N |
规范 SMILES |
C1CC=C2C(C1)CC(=O)N2CCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


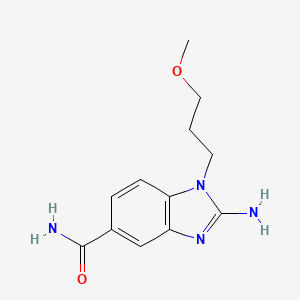
![1-[(2-Ethylhexyl)oxy]-4-methoxy-2,5-dimethylbenzene](/img/structure/B14232120.png)
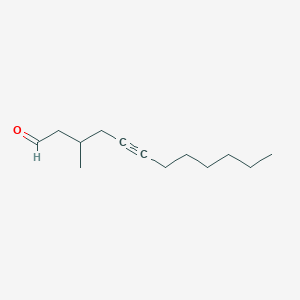
![4-[(1,2,2,2-Tetramethyl-1-phenyldisilanyl)methyl]morpholine](/img/structure/B14232135.png)
![Tris[3,5-bis(2,6-dimethylphenyl)phenyl]phosphane](/img/structure/B14232136.png)
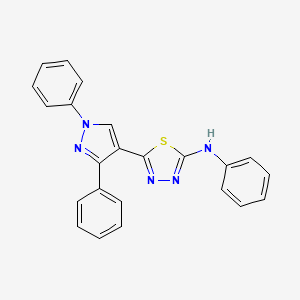
![N'-[2-(2-fluorophenyl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine](/img/structure/B14232143.png)
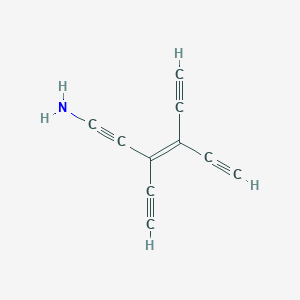
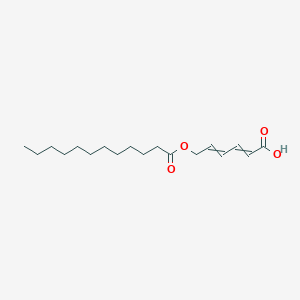
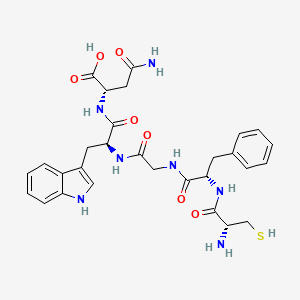
![3-[(5R)-3-phenyl-4,5-dihydro-1,2-oxazole-5-carbonyl]-1,3-oxazolidin-2-one](/img/structure/B14232161.png)
